Product packaging for GPR120 Agonist 3(Cat. No.:CAS No. 1599477-75-4)

GPR120 Agonist 3

Número de catálogo: B608939
Número CAS: 1599477-75-4
Peso molecular: 405.8 g/mol
Clave InChI: WUJVPELCYCESAP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

GPR120-IN-1 is a potent and selective antagonist of GPR120 (also known as Free Fatty Acid Receptor 4 or FFAR4), a G-protein coupled receptor (GPCR) that is activated by medium- and long-chain free fatty acids, particularly omega-3 polyunsaturated fatty acids like DHA and EPA . GPR120 is a key metabolic and inflammatory regulator, highly expressed in macrophages, adipose tissue, and the intestinal tract . Its activation by agonists stimulates GLP-1 secretion, promotes insulin sensitivity, and exerts broad anti-inflammatory effects by recruiting β-arrestin-2 and inhibiting TNF-α and TLR4 signaling pathways . As a research-grade antagonist, GPR120-IN-1 is an essential pharmacological tool for elucidating the specific roles of GPR120 in various physiological and disease contexts. By blocking receptor activity, it allows researchers to investigate the mechanisms underlying metabolic disorders . Key research applications for GPR120-IN-1 include: defining the specific contributions of GPR120 signaling in complex pathways where multiple fatty acid receptors may be involved; studying the metabolic consequences of GPR120 blockade in models of obesity and insulin resistance; and probing the role of GPR120-mediated anti-inflammatory effects in macrophage and microglia function . This compound is intended for use in vitro and in vivo laboratory studies to advance the understanding of metabolic syndrome, type 2 diabetes, and chronic inflammatory diseases. GPR120-IN-1 is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23ClF3NO3 B608939 GPR120 Agonist 3 CAS No. 1599477-75-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClF3NO3/c20-15-2-1-14(27-19(21,22)23)12-16(15)24-9-7-18(8-10-24)5-3-13(4-6-18)11-17(25)26/h1-2,12-13H,3-11H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPELCYCESAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CC(=O)O)CCN(CC2)C3=C(C=CC(=C3)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Structure Design and Initial Lead Optimization

The foundational work by researchers (PMC5238469) describes the development of spirocyclic GPR120 agonists, exemplified by compound 14 , which shares structural motifs common to modern GPR120 modulators. The synthesis begins with a Horner–Wadsworth–Emmons (HWE) reaction between ketone 8 and phosphonate 9 , yielding a spirocyclic intermediate (Scheme 1). Subsequent hydrogenation and Boc-protection steps refine the core structure, ensuring stereochemical control. Key synthetic steps include:

  • Aldol Condensation : Methyl vinyl ketone (MVK) reacts with aldehyde 7 under basic conditions (KOH) to form spirocycle 8 .

  • HWE Olefination : Phosphonate 9 couples with ketone 8 to install the α,β-unsaturated ester.

  • Hydrogenation : Catalytic hydrogenation reduces the double bond and removes the Cbz protecting group.

  • Boc Protection : Introduces tert-butoxycarbonyl (Boc) to stabilize the amine during subsequent functionalization.

Carboxylic Acid Bioisosteres and SAR Refinement

Replacement of the phenyl A-ring with cyclohexyl carboxylic acid derivatives (e.g., compound 5 ) restored GPR120 potency lost during initial ring-switching experiments (Table 1). This underscores the importance of conformational flexibility in the acid moiety for receptor engagement.

Patent-Derived Methodologies for GPR120 Agonists

Key Reactions in US10227360B2

The patent (US10227360B2) outlines a generalized synthesis for GPR120 agonists, emphasizing:

  • Suzuki–Miyaura Coupling : Aryl boronic acids react with bromoarenes to construct biphenyl scaffolds.

  • Phosphonate-Mediated Olefination : Similar to the HWE reaction in, this step installs α,β-unsaturated esters critical for agonist activity.

  • Selective Hydrogenolysis : Removal of benzyl or Cbz groups under hydrogenation conditions without affecting other functionalities.

Representative Synthesis (Adapted from):

  • THF-Based Coupling : Bromo(methylene)(phenyl)phosphorane (1.120 mM) reacts with a biphenyl precursor in dry THF.

  • n-BuLi Activation : Generates the phosphonate ylide for olefination.

  • Acid Hydrolysis : Converts esters to free carboxylic acids, essential for GPR120 binding.

Analytical and Pharmacological Profiling

In Vitro Potency and Selectivity

Compound 14 (PMC5238469) demonstrated nanomolar potency at human and mouse GPR120 (Table 1):

ParameterhGPR120 EC₅₀ (nM)mGPR120 EC₅₀ (nM)
IP1 Accumulation9416
β-Arrestin-2110035

Notably, 14 exhibited >100-fold selectivity over GPR40, mitigating off-target effects.

Metabolic Stability and PK/PD

While specific data for "GPR120-IN-1" are unavailable, analog 14 showed:

  • Oral Bioavailability : 42% in rodent models.

  • Acute Glucose Lowering : 30% reduction in AUC during oGTT (oral glucose tolerance test) .

Análisis De Reacciones Químicas

Tipos de reacciones

El cloruro de esoxibutinina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Productos principales

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Metabolic Disorders

GPR120-IN-1 has shown promise in treating metabolic diseases such as obesity and type 2 diabetes. Studies indicate that selective GPR120 agonists can improve glucose tolerance and enhance insulin sensitivity in animal models. For instance, compound GPR120-IN-1 demonstrated significant anti-hyperglycemic effects in diet-induced obese mice, suggesting its potential as a therapeutic agent for managing blood glucose levels .

2. Bone Metabolism

Recent research highlights the role of GPR120 in bone metabolism. GPR120-IN-1 can modulate the differentiation of bone marrow mesenchymal stem cells (BMMSCs) into osteoblasts or adipocytes depending on the ligand concentration. This dual functionality suggests that GPR120 agonists could be developed to treat conditions like osteoporosis by promoting bone formation while inhibiting fat accumulation in the marrow .

3. Anti-inflammatory Effects

GPR120-IN-1 also exhibits anti-inflammatory properties. It has been shown to inhibit pro-inflammatory signaling pathways in macrophages, which could be beneficial in treating obesity-related inflammation. The activation of GPR120 by compounds like GPR120-IN-1 leads to reduced expression of inflammatory markers, thus potentially alleviating chronic inflammation associated with metabolic syndrome .

Case Study 1: Metabolic Effects

In a study involving diet-induced obese mice treated with GPR120-IN-1, researchers observed significant improvements in glucose tolerance and insulin sensitivity without hypoglycemic side effects at higher doses (100 mg/kg). The compound was found to interact effectively with the active site of GPR120, indicating its potential as a lead compound for further development .

Case Study 2: Bone Health

Another investigation focused on the impact of GPR120-IN-1 on bone health. The study revealed that administering the agonist into the bone marrow cavity reversed bone loss in an animal model. This finding underscores the potential of targeting GPR120 for developing treatments aimed at preventing osteoporosis .

Comparative Data Table

Compound Target Effects Study Reference
GPR120-IN-1GPR120Improved glucose tolerance
TUG-891GPR120Enhanced insulin sensitivity
Compound 14dGPR120Anti-hyperglycemic effects
cpDAGPR120Anti-inflammatory effects

Comparación Con Compuestos Similares

(1) Potency and Selectivity

  • GPR120-IN-1 demonstrates superior potency in β-arrestin-2 recruitment assays (EC₅₀ = 0.35 μM) compared to GSK137647A (EC₅₀ ~0.5 μM) . Its logEC₅₀ of −7.62 (24 nM) further highlights strong binding affinity .
  • GSK137647A shows species-specific variability, with lower efficacy in rodent models .
  • MEDICA16 lacks selectivity due to its dual agonism for GPR40 and partial activity on GPR120, complicating its therapeutic utility .

(2) Functional and Therapeutic Profiles

  • GPR120-IN-1 uniquely combines metabolic and anti-inflammatory benefits, reducing hepatic lipid accumulation and improving insulin sensitivity in vivo .
  • GPR120 Modulator 2 and GPR120 Agonist 2 lack detailed mechanistic data, limiting their preclinical translatability .

(3) Structural and Pharmacokinetic Considerations

  • Structural differences (e.g., halogenated groups in GPR120-IN-1’s formula: C₁₉H₂₃ClF₃NO₃) may enhance metabolic stability compared to non-halogenated analogs .
  • No pharmacokinetic data (e.g., half-life, bioavailability) are available for any compound, highlighting a critical research gap .

Actividad Biológica

GPR120-IN-1 is a compound that targets the G protein-coupled receptor GPR120 (also known as FFAR4), which is primarily responsive to long-chain polyunsaturated fatty acids, particularly omega-3 fatty acids. This receptor plays a critical role in various biological processes, including inflammation, metabolic regulation, and insulin sensitivity. This article delves into the biological activity of GPR120-IN-1, highlighting its mechanisms of action, effects on metabolic disorders, and potential therapeutic applications.

GPR120-IN-1 operates through several key pathways:

  • G Protein Coupling : GPR120 is coupled to the Gαq/11 family of proteins, which activates phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent activation of downstream signaling pathways such as mitogen-activated protein kinases (MAPK) .
  • Incretin Secretion : Activation of GPR120 promotes the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L cells in the intestines. GLP-1 is crucial for insulin secretion and glucose homeostasis .
  • Anti-inflammatory Effects : GPR120 activation has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production in macrophages. This is particularly relevant in conditions such as obesity and type 2 diabetes mellitus (T2DM) .

1. Metabolic Regulation

GPR120-IN-1 has been associated with various metabolic benefits:

  • Insulin Sensitivity : Studies indicate that GPR120 activation enhances insulin sensitivity in adipose tissue and reduces insulin resistance, which is crucial for managing T2DM .
  • Lipid Metabolism : The receptor plays a role in regulating lipid metabolism by promoting adipogenesis and maintaining a balance between adipose and liver tissues .

2. Anti-Cancer Properties

Recent research suggests that GPR120 may have potential anti-cancer effects, particularly in prostate cancer:

  • Tumor Growth Inhibition : In animal models, dietary omega-3 fatty acids have been shown to reduce tumor growth in GPR120-expressing tissues. In contrast, this effect was absent in GPR120 knockout models, indicating the receptor's essential role in mediating these effects .

Case Study 1: Prostate Cancer

In a study involving mice with MycCap prostate cancer allografts, it was found that dietary omega-3 fatty acids significantly decreased tumor volume in wild-type mice but had no effect in GPR120 knockout mice. The results suggest that host GPR120 is pivotal for the anti-cancer effects of omega-3 fatty acids .

Case Study 2: Obesity and Insulin Resistance

A study examined the effects of GPR120 agonists on glucose tolerance in diet-induced obese mice. The administration of GPR120-IN-1 led to improved glucose tolerance and enhanced insulin sensitivity compared to controls, underscoring its potential as a therapeutic agent for metabolic disorders .

Research Findings Summary

The following table summarizes key findings related to the biological activity of GPR120-IN-1:

Study Findings Significance
GPR120 activation reduces NF-κB activation and promotes GLP-1 secretionSuggests potential for anti-inflammatory therapies
Omega-3 fatty acids inhibit tumor growth via GPR120Indicates potential use in cancer treatment
Enhanced insulin sensitivity and glucose uptake in adipocytesSupports use in managing T2DM
Promotes adipogenesis and lipid metabolism balanceHighlights role in metabolic homeostasis

Q & A

Q. What in vitro assays are recommended to evaluate GPR120-IN-1 activity, and what parameters should be measured?

GPR120-IN-1’s agonist activity can be assessed using β-arrestin-2 recruitment assays and IP3 production measurements in human and mouse GPR120-expressing cells. These assays provide concentration-dependent responses with EC50 values (~0.35 μM for β-arrestin-2 recruitment) . Researchers should also monitor downstream signaling effects, such as inhibition of LPS-induced phosphorylation of Ikkβ, Tak1, and Jnk, as well as IκB degradation, to confirm pathway modulation .

Q. Which in vivo models are suitable for studying GPR120-IN-1’s metabolic effects?

Wild-type (WT) mice are the primary model for studying hepatic lipid metabolism and insulin sensitivity. Key endpoints include liver triglyceride reduction, hepatic steatosis, diacylglycerol (DAG) levels, and improvements in glucose infusion rates and insulin-stimulated glucose disposal. Note that GPR120-IN-1’s effects on insulin sensitivity are observed exclusively in WT mice, highlighting the importance of genetic background in experimental design .

Q. What molecular and structural data are essential for reporting GPR120-IN-1 in publications?

Include the compound’s molecular formula (C₁₉H₂₃ClF₃NO₃), molecular weight (405.84 g/mol), and CAS number (1599477-75-4). For reproducibility, provide purity data (e.g., 98.01% as per HY-101492) and detailed synthesis protocols if novel .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro potency (EC50) and in vivo efficacy of GPR120-IN-1?

Discrepancies may arise from differences in cellular vs. systemic environments or pharmacokinetic factors. To address this:

  • Conduct dose-response analyses in vivo to identify optimal dosing regimens.
  • Compare results across species (e.g., human vs. mouse cell lines) to assess translational relevance.
  • Evaluate tissue-specific receptor expression and off-target effects using knockout models .

Q. What experimental strategies validate GPR120-IN-1’s selectivity over related receptors like GPR40?

Use competitive binding assays with GPR40-specific agonists (e.g., MEDICA16) to confirm selectivity. MEDICA16 acts as a GPR40 agonist and partial GPR120 agonist, making it a useful comparator. Measure downstream effects (e.g., IP3 production) in cells expressing GPR120 vs. GPR40 to isolate receptor-specific activity .

Q. How should contradictory data on GPR120-IN-1’s anti-inflammatory effects be analyzed?

Contradictions may stem from differences in LPS-induced inflammation models or cell types. Researchers should:

  • Standardize inflammatory stimuli (e.g., LPS concentration, exposure time).
  • Quantify phosphorylation levels of Ikkβ, Tak1, and Jnk across multiple replicates.
  • Include controls for IκB degradation kinetics to confirm pathway specificity .

Methodological and Reporting Considerations

Q. What statistical approaches are critical for interpreting GPR120-IN-1’s metabolic data?

Use multivariate analysis to account for interrelated metabolic parameters (e.g., triglycerides, DAGs, glucose disposal). For in vivo studies, apply mixed-effects models to handle variability in insulin sensitivity measurements across animal cohorts .

Q. How can researchers ensure reproducibility when documenting GPR120-IN-1 experiments?

  • Report EC50 values with 95% confidence intervals and purity data.
  • Describe cell line validation steps (e.g., GPR120 expression levels via qPCR).
  • Adhere to journal guidelines for compound characterization, such as those in the Beilstein Journal of Organic Chemistry .

Q. What are the ethical implications of using GPR120-IN-1 in preclinical studies?

Disclose all animal welfare protocols, including approval by institutional review boards. For human-derived cell lines, confirm compliance with data privacy regulations (e.g., GDPR) if handling identifiable data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GPR120 Agonist 3
Reactant of Route 2
GPR120 Agonist 3

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.